3-[(2-Iodocyclohexyl)oxy]oxetane
CAS No.:
Cat. No.: VC20365229
Molecular Formula: C9H15IO2
Molecular Weight: 282.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15IO2 |
|---|---|
| Molecular Weight | 282.12 g/mol |
| IUPAC Name | 3-(2-iodocyclohexyl)oxyoxetane |
| Standard InChI | InChI=1S/C9H15IO2/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h7-9H,1-6H2 |
| Standard InChI Key | IPJZDGJKLUCETK-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C(C1)OC2COC2)I |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
3-[(2-Iodocycloclohexyl)oxy]oxetane consists of an oxetane ring (C₃H₆O) substituted at the 3-position by a cyclohexyloxy group bearing an iodine atom at its 2-position. The oxetane ring adopts a puckered conformation to alleviate angle strain, with bond angles approximating 88°–92°, as observed in crystallographic studies of analogous oxetanes . The iodine atom introduces significant steric bulk (van der Waals radius: 1.98 Å) and polarizability, influencing both reactivity and intermolecular interactions.
IUPAC Nomenclature and Isomerism
Synthetic Methodologies
Iodination Strategies
Physicochemical Properties
Calculated and Experimental Data
The iodine atom increases molecular weight by ~127 g/mol compared to non-iodinated analogs, while the oxetane oxygen contributes to a polar surface area conducive to aqueous solubility .
Reactivity and Functionalization
Photocatalytic Applications
The C–I bond (bond dissociation energy ~55 kcal/mol) enables radical-mediated transformations under visible light irradiation. In photocatalytic hydroalkylation reactions, alkyl iodides undergo halogen-atom transfer (XAT) to generate radicals that add to alkenes . For example:
This reactivity suggests potential for 3-[(2-iodocyclohexyl)oxy]oxetane in synthesizing complex ethers via radical cascade processes.
Medicinal Chemistry Applications
ADME Considerations
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Absorption: Enhanced solubility from oxetane polarity vs. lipophilicity from iodine (LogP ~2.1).
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Metabolism: Iodine’s electron-withdrawing effect may slow oxidative metabolism compared to hydrogen analogues.
Future Directions
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Conformational Analysis: DFT studies to map energy barriers for cyclohexane ring flipping.
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Catalytic Asymmetric Synthesis: Development of enantioselective routes to access chiral iodinated oxetanes.
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Polymer Chemistry: Exploration as a monomer for high-performance thermoplastics.
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